2-Chlorofuro[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNO |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-chlorofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClNO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H |
InChI Key |
OXFKPCIBUFPRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Furo 2,3 B Pyridine Core and Derivatives Relevant to 2 Chlorofuro 2,3 B Pyridine
Strategies for Constructing the Furo[2,3-b]pyridine (B1315467) Ring System
The formation of the fused furo[2,3-b]pyridine ring system can be broadly categorized into two approaches: the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure, or the formation of the pyridine ring on a furan precursor. ias.ac.in Several specific strategies have been developed to achieve this, each with its own advantages and substrate scope.
Nucleophilic Aromatic Substitution (S_NAr) Followed by Intramolecular Cyclization
A foundational and widely employed method for the synthesis of the furo[2,3-b]pyridine core involves a sequence of nucleophilic aromatic substitution (S_NAr) followed by an intramolecular cyclization. nih.gov This strategy typically begins with a suitably substituted halopyridine.
A common starting material is 2,5-dichloronicotinic acid. nih.gov The synthesis proceeds through the following key steps:
Esterification: The nicotinic acid is first converted to its corresponding ester, for example, an ethyl or tert-butyl ester, under acidic conditions. nih.gov
S_NAr Reaction: The resulting 2-chloro-5-halonicotinate then reacts with a nucleophile such as ethyl or tert-butyl 2-hydroxyacetate in the presence of a strong base like sodium hydride. nih.gov The alkoxide generated from the hydroxyacetate displaces the chlorine atom at the 2-position of the pyridine ring. nih.gov
Intramolecular Cyclization: The intermediate formed undergoes a subsequent intramolecular cyclization to construct the furan ring, yielding a furo[2,3-b]pyridine derivative. nih.gov
This tandem S_NAr-cyclization approach has been successfully optimized for gram-scale synthesis, with a revised route utilizing a tert-butyl ester to facilitate a clean, high-yielding hydrolysis and decarboxylation step mediated by trifluoroacetic acid (TFA). nih.gov
Table 1: Reaction Conditions for S_NAr-Cyclization
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH | THF, 0-70 °C, 3 h | Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | 88% | nih.gov |
| tert-Butyl 2,5-dichloronicotinate | tert-Butyl 2-hydroxyacetate, NaH | THF, 0-50 °C, 3 h | tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | 86% | nih.gov |
Transition Metal-Catalyzed Annulation Reactions for Core Formation
Transition metal catalysis offers powerful and efficient methods for the construction of the furo[2,3-b]pyridine skeleton. Palladium and silver catalysts are particularly prominent in these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a versatile route to functionalized alkynes which can then undergo cyclization to form the furan ring. nih.gov This one-pot process typically involves the coupling of a terminal alkyne with a halopyridine, followed by a heteroannulation step. nih.govrsc.org
For instance, the Sonogashira coupling of a terminal alkyne with an ortho-iodoacetoxypyridine, catalyzed by a palladium complex, can be followed by an electrophilic cyclization induced by iodine or a palladium catalyst to yield 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in Similarly, a Sonogashira coupling followed by a Wacker-type heteroannulation has been reported for the synthesis of furopyridines. nih.gov
The synthesis of 2-chlorofuro[2,3-b]pyrazines has been achieved through a Sonogashira coupling of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-one with a terminal alkyne, followed by a mild silver-catalyzed cyclization. researchgate.net A subsequent Sonogashira reaction can then be used to introduce further diversity. researchgate.net
Table 2: Palladium-Catalyzed Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Reference |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | 2-Chloro-5-(2-phenylethynyl)pyridine | 72% | beilstein-journals.org |
| 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-Methoxy-3-(phenylethynyl)quinoxaline | Good to Excellent | rsc.org |
Silver catalysts have proven effective in promoting the cyclization of appropriately functionalized precursors to form the furo[2,3-b]pyridine core. researchgate.netnih.gov These reactions often proceed under mild conditions and can exhibit high regioselectivity.
One notable example is the silver-catalyzed cyclization of 2-alkynyl-3-hydroxypyridines. researchgate.net Another approach involves the silver-catalyzed intramolecular cyclization of 3-acetyl-2-alkynylpyridines in the presence of ammonia (B1221849), which can lead to a mixture of imino- and carbo-cyclization products. nih.gov Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides has also been developed for the synthesis of isoquinoline (B145761) derivatives, a related heterocyclic system. organic-chemistry.org
Table 3: Silver-Catalyzed Cyclization Reactions
| Substrate | Catalyst | Conditions | Product Type | Reference |
| 5-Chloro-3-substituted ethynyl-1-(4-methoxybenzyl)-pyrazin-2(1H)-one | Ag⁺ | - | Substituted furo[2,3-b]pyrazines | researchgate.net |
| 3-Acetyl-2-alkynylpyridines | Ag⁺ | Microwave, Ammonia | Imino- and carbo-cyclization products | nih.gov |
| 2-Alkynyl benzyl azides | AgSbF₆ | TFA, DCE, 80 °C | Substituted isoquinolines | organic-chemistry.org |
Brønsted Acid-Promoted Cyclization of Alkyne Precursors
Brønsted acids can effectively promote the cyclization of alkyne precursors to generate the furo[2,3-b]pyridine ring system. researchgate.netrsc.org This methodology offers a metal-free alternative for furan ring formation.
The acid-promoted 5-endo-heteroannulation of N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones leads to the formation of furopyridinium intermediates, which are then dealkylated in situ to afford the corresponding furo[2,3-b]pyridin-4(7H)-ones. researchgate.net This strategy is also applicable to the synthesis of the analogous furo[2,3-b]quinolin-4(9H)-ones. researchgate.net
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder reaction provides a powerful tool for the construction of complex fused heterocyclic systems, including the dihydrofuro[2,3-b]pyridine core. nih.govresearchgate.net This approach typically involves an inverse-electron-demand Diels-Alder reaction.
A reported synthesis involves the intramolecular [4+2] cycloaddition of a 1,2,4-triazine (B1199460) tethered to an alkyne via an ether linkage. researchgate.net This reaction affords a dihydrofuro[2,3-b]pyridine, which can then be oxidized, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to furnish the aromatic furo[2,3-b]pyridine. nih.gov This strategy allows for the introduction of substituents prior to the cycloaddition, enabling access to a range of functionalized products. researchgate.net
Pyridine N-Oxide-Mediated Routes to Substituted Furo[2,3-b]pyridines
A notable and efficient method for the synthesis of 2,3-substituted furo[2,3-b]pyridines involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.netnih.gov This approach is distinguished by its mild, metal-free conditions. nih.gov The reaction proceeds via an intramolecular nucleophilic addition followed by a rearomatization step. researchgate.net This strategy has been successfully applied to produce a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in yields reported to be between 50-91%. nih.gov
The versatility of the pyridine N-oxide starting materials allows for the introduction of various substituents onto the resulting furo[2,3-b]pyridine core. researchgate.net The process is generally characterized by its operational simplicity and the accessibility of the required reagents. researchgate.net Furthermore, research has explored the potential for a one-pot oxidation and halogenation sequence, which would streamline the process by avoiding the isolation of the N-oxide intermediates. researchgate.net The reactivity of the resulting furo[2,3-b]pyridine framework has also been investigated, with successful C-H amination and borylation reactions on the pyridine moiety. nih.gov
Table 1: Examples of Furo[2,3-b]pyridines Synthesized via Pyridine N-Oxide Routes
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C3-substituted pyridine N-oxide | Metal-free, intramolecular cyclization | 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridine | 50-91 | nih.gov |
Thorpe-Ziegler Ring Cyclization for Furo[2,3-b]pyridine Derivatives
The Thorpe-Ziegler cyclization is a classical and effective method for constructing the furo[2,3-b]pyridine ring system. ias.ac.intandfonline.com This intramolecular condensation reaction typically involves a dinitrile or a cyano-ester, where a base abstracts a proton from an active methylene (B1212753) group, leading to a cyclization onto the nitrile carbon. tandfonline.comeurjchem.com
One common pathway starts from 2-hydroxypyridine (B17775) derivatives. ias.ac.in For instance, 3-cyano-2(1H)-pyridones can be O-alkylated with reagents like ethyl chloroacetate. The resulting intermediate then undergoes Thorpe-Ziegler cyclization to yield the corresponding 3-aminofuro[2,3-b]pyridine derivative. tandfonline.comeurjchem.comscite.ai This methodology has been utilized to prepare a variety of furo[2,3-b]pyridine derivatives with further functionalization possibilities. tandfonline.comscispace.com
Table 2: Thorpe-Ziegler Cyclization for Furo[2,3-b]pyridine Synthesis
| Starting Material | Key Reagent | Intermediate | Product | Reference |
|---|---|---|---|---|
| 3-Cyano-2(1H)-pyridone | Ethyl Chloroacetate | O-alkylated pyridone | 3-Aminofuro[2,3-b]pyridine derivative | tandfonline.comeurjchem.com |
| Cyano-(2H)-pyridones | - | Nicotinonitriles | Furo[2,3-b]pyridine derivatives | eurjchem.comscite.ai |
Specific Approaches to Chlorinated Furo[2,3-b]pyridine Derivatives
The introduction of chlorine substituents onto the furo[2,3-b]pyridine scaffold can be accomplished either by incorporating chlorinated starting materials during the synthesis of the core structure or by direct halogenation of the pre-formed furo[2,3-b]pyridine ring.
Introduction of Chlorine Substituents during Scaffold Synthesis (e.g., starting from dichloronicotinic acid)
A direct and widely used strategy for synthesizing chlorinated furo[2,3-b]pyridines involves starting with a chlorinated pyridine precursor, such as 2,5-dichloronicotinic acid. nih.gov This approach builds the furan ring onto the already chlorinated pyridine backbone.
The synthesis typically begins with the esterification of 2,5-dichloronicotinic acid. nih.gov The resulting ester then undergoes a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. nih.gov In this step, the 2-chloro substituent is displaced by an alkoxide, such as that derived from ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate, which then undergoes intramolecular cyclization to form the furo[2,3-b]pyridine core. nih.gov This method provides a gram-scale synthesis of furo[2,3-b]pyridines with a chlorine atom at the 5-position, which can serve as a handle for further functionalization through cross-coupling reactions. nih.gov
Table 3: Synthesis of 5-Chlorofuro[2,3-b]pyridine from 2,5-Dichloronicotinic Acid
| Step | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Esterification | 2,5-Dichloronicotinic acid | Acidic conditions (e.g., H₂SO₄ in EtOH) | Ethyl 2,5-dichloronicotinate | nih.gov |
| 2. SNAr/Cyclization | Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH | Furo[2,3-b]pyridine derivative | nih.gov |
Halogenation Reactions on the Furo[2,3-b]pyridine Core (e.g., Bromination of Chlorinated Derivatives)
Post-synthetic modification of the furo[2,3-b]pyridine core is another viable strategy for introducing halogen atoms. This is particularly useful for creating derivatives with specific halogenation patterns that may not be easily accessible through de novo synthesis.
For example, the bromination of a pre-existing chlorinated furo[2,3-b]pyridine can be achieved. One documented method involves the bromination of 4-chlorofuro[2,3-b]pyridine. evitachem.com This reaction is typically carried out using bromine in an inert solvent like carbon tetrachloride at controlled, low temperatures to ensure high selectivity and yield. evitachem.com Such halogenation reactions provide access to di-halogenated furo[2,3-b]pyridines, which are valuable intermediates for further chemical transformations, such as palladium-catalyzed cross-coupling reactions. evitachem.com
Table 4: Bromination of 4-Chlorofuro[2,3-b]pyridine
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorofuro[2,3-b]pyridine | Bromine (Br₂) | Carbon tetrachloride | 3-Bromo-4-chlorofuro[2,3-b]pyridine | >96 | evitachem.com |
Chemical Transformations and Reactivity of 2 Chlorofuro 2,3 B Pyridine
Reactivity Profile of the Chlorine Substituent at the C2 Position
The chlorine atom at the C2 position of the furo[2,3-b]pyridine (B1315467) core is the principal site for functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine (B92270) ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions (e.g., Hydrazinolysis of Chlorinated Furo[2,3-b]pyridines)
The pyridine ring's nitrogen atom activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). stackexchange.comwikipedia.org This is because the anionic intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack, is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comwikipedia.org Consequently, the chlorine atom at the C2 position of 2-chlorofuro[2,3-b]pyridine serves as an effective leaving group in reactions with various nucleophiles. youtube.com
A notable example of this reactivity is hydrazinolysis. In this reaction, hydrazine (B178648) acts as a potent nucleophile, displacing the chloride at the C2 position. This reaction is analogous to the behavior of other activated heterocyclic halides. For instance, related thieno[2,3-b]pyridine (B153569) systems react with hydrazine hydrate (B1144303) to yield the corresponding carbohydrazide (B1668358) derivatives. researchgate.net The reaction proceeds via an addition-elimination mechanism, where the disruption of aromaticity in the intermediate is compensated by the effective stabilization of the negative charge. stackexchange.comyoutube.com This substitution provides a direct pathway to introduce a hydrazinyl moiety, a valuable functional group for further synthetic elaborations, such as the construction of novel heterocyclic rings.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C2-Cl bond of this compound is well-suited for such transformations.
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis. researchgate.net The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This is followed by a transmetallation step with an organometallic reagent and concludes with a reductive elimination step that forms the desired product and regenerates the palladium(0) catalyst. harvard.edu The reactivity of halopyridine substrates in these reactions can be influenced by their interaction with the catalytic system. researchgate.net Given the electron-deficient nature of the pyridine ring, the C2-Cl bond is sufficiently activated to participate in these catalytic cycles, making it a reliable handle for molecular elaboration.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and a halide. organic-chemistry.org This reaction is highly effective for the arylation of 2-chloropyridine (B119429) derivatives. nih.govresearchgate.net The process typically requires a palladium source, a phosphine (B1218219) ligand, and a base to activate the boronic acid for the transmetallation step. organic-chemistry.org
For the arylation of this compound, conditions analogous to those used for 2-chloropyridine are applicable. A variety of aryl and heteroaryl groups can be introduced at the C2 position using this method, demonstrating its broad scope and functional group tolerance. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloroheteroaryl Compounds
| Palladium Catalyst | Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | Arylboronic Acid |
| Pd(dppf)Cl₂ | (none) | Na₂CO₃ | Dioxane/Water | Arylboronic Acid |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/Water | Arylboronic Acid |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its wide substrate scope and milder conditions compared to classical methods. wikipedia.orgacsgcipr.org The reaction is applicable to a broad range of primary and secondary amines, as well as other nitrogen sources like amides. acsgcipr.org
The C2-Cl bond of this compound can be efficiently converted to a C-N bond using Buchwald-Hartwig conditions. The reaction involves a palladium catalyst, a suitable phosphine ligand (with bulky, electron-rich ligands often being most effective), and a base. organic-chemistry.org The choice of ligand is crucial for the reaction's success, with ligands like XantPhos being particularly effective for the amination of heteroaryl halides. chemrxiv.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Amine Source |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Primary/Secondary Amines |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | Primary/Secondary Amines |
| "XantPhos Pd G3" Precatalyst | (integral) | DBU | MeCN/Toluene | Amides, Anilines |
Reactivity of the Furo[2,3-b]pyridine Heterocyclic Rings
Beyond the reactions at the C2-chloro substituent, the fused heterocyclic rings of the furo[2,3-b]pyridine core possess their own distinct reactivity. The electron-deficient pyridine ring and the electron-rich furan (B31954) ring exhibit different chemical behaviors.
The pyridine moiety is generally deactivated towards electrophilic aromatic substitution due to the electronegative nitrogen atom, which reduces the electron density of the ring carbons. libretexts.orguoanbar.edu.iq Any electrophilic substitution that does occur is directed to the C3 position. libretexts.org In contrast, the furan ring is an electron-rich heterocycle and is more susceptible to electrophilic attack than the pyridine portion of the molecule. slideshare.netuobasrah.edu.iq
A significant reaction involving the heterocyclic core is the ring-opening of the furan moiety. When subjected to treatment with hydrazine under certain conditions, the furo[2,3-b]pyridine core undergoes a transformation where the furan ring opens, leading to the formation of a new pyridine-dihydropyrazolone scaffold. researchgate.net This reaction highlights the latent reactivity of the furan ring within the fused system and provides a pathway to structurally novel compounds. Furthermore, the pyridine moiety of the furo[2,3-b]pyridine framework has been successfully functionalized through C-H amination and borylation reactions. researchgate.net
Directed Ortho-Metalation (DoM) and Regioselective Lithiation of this compound
Lithiation at the Furan Ring
Specific research findings on the regioselective lithiation at the furan ring of this compound are not available in the reviewed literature.
Lithiation at the Pyridine Ring
Specific research findings on the regioselective lithiation at the pyridine ring of this compound are not available in the reviewed literature.
Electrophilic Aromatic Substitution Reactions of the Furo[2,3-b]pyridine Core
Nitration Reactions
Specific research findings on the nitration of this compound are not available in the reviewed literature.
Bromination Reactions
Specific research findings on the bromination of this compound are not available in the reviewed literature.
Vilsmeier Formylation
Specific research findings on the Vilsmeier formylation of this compound are not available in the reviewed literature.
C-H Functionalization Reactions
Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic compounds. For this compound, the electronic properties of the fused ring system dictate the reactivity of the C-H bonds. The pyridine ring is generally electron-deficient, while the furan ring is electron-rich, leading to differential reactivity towards electrophilic and nucleophilic reagents.
Direct C-H amination of the parent this compound has not been extensively reported in the literature. However, the reactivity of the corresponding N-oxide derivative has been explored. The transformation of the pyridine nitrogen to an N-oxide significantly alters the electronic distribution in the ring, making the positions α and γ to the nitrogen more susceptible to nucleophilic attack.
In a study involving ethyl 2-phenylfuro[2,3-b]pyridine-3-carboxylate N-oxide, C-H amination was successfully achieved at the C6-position. This reaction proceeds through the activation of the N-oxide with a phosphonium (B103445) salt, followed by the addition of a nucleophilic amine. This methodology provides a route to 6-amino-furo[2,3-b]pyridine derivatives, which would be difficult to access through direct amination of the parent heterocycle. The conditions for this transformation are summarized in the table below.
| Substrate | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 2-phenylfuro[2,3-b]pyridine-3-carboxylate N-oxide | Amine, Phosphonium Salt | Ethyl 6-amino-2-phenylfuro[2,3-b]pyridine-3-carboxylate | Not specified |
Iridium-catalyzed C-H borylation is a widely used method for the introduction of a boronate ester group onto a heterocyclic scaffold. While no specific studies on the C-H borylation of this compound have been found, the borylation of structurally similar 2-chloropyridines provides insight into the expected regioselectivity. The reaction is typically catalyzed by an iridium complex and proceeds via oxidative addition of the C-H bond to the metal center.
For instance, the iridium-catalyzed borylation of 2-chloro-3-(trifluoromethyl)pyridine (B31430) with bis(pinacolato)diboron (B136004) (B₂pin₂) has been reported to yield the corresponding 5-borylated product. The regioselectivity is primarily governed by steric factors, with the borylation occurring at the least hindered position. Given the structural analogy, it can be anticipated that the C-H borylation of this compound would likely occur at the C5-position of the pyridine ring.
| Substrate | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 2-Chloro-3-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 52% |
Oxidation Reactions (e.g., N-Oxide Formation and Subsequent Reactions)
The pyridine nitrogen of this compound can be oxidized to the corresponding N-oxide using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions.
The resulting this compound N-oxide is a versatile intermediate. The N-oxide functionality can direct subsequent functionalization to specific positions of the pyridine ring. For example, reactions with nucleophiles can be directed to the C4 and C6 positions. It has been reported that for the furo[2,3-b]pyridine N-oxide system, chlorination tends to occur at the C4-position, while cyanation and acetoxylation favor the C6-position.
| Reaction | Reagents | Position of Substitution |
|---|---|---|
| Chlorination | POCl₃ | C4 |
| Cyanation | TMSCN, Et₃N | C6 |
| Acetoxylation | Ac₂O | C6 |
Reduction Reactions (e.g., Wolff-Kishner Reduction of Furo[2,3-b]pyridine Derivatives)
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding methylene (B1212753) group under basic conditions. This reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures.
While there are no specific reports in the surveyed literature of the Wolff-Kishner reduction being applied to acyl-substituted 2-chlorofuro[2,3-b]pyridines, the reaction is generally applicable to a wide range of heterocyclic ketones. For such a reaction to be performed on a derivative of this compound, the substrate would first need to be acylated, for example, through a Friedel-Crafts acylation or a related C-C bond-forming reaction. The subsequent Wolff-Kishner reduction would then convert the acyl group to an alkyl group. The feasibility of this sequence would depend on the stability of the furo[2,3-b]pyridine ring system under the strongly basic and high-temperature conditions of the Wolff-Kishner reduction.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H-D) exchange reactions are valuable for probing the reactivity of C-H bonds and for the synthesis of isotopically labeled compounds. The regioselectivity of H-D exchange in this compound would be influenced by the electronic nature of the fused heterocyclic system.
No specific studies on the hydrogen-deuterium exchange of this compound have been identified in the reviewed literature. However, based on the general principles of electrophilic aromatic substitution, it can be predicted that the electron-rich furan ring would be more susceptible to deuteration under acidic conditions than the electron-deficient pyridine ring. The most likely position for exchange would be the C3-position of the furan ring, as it is analogous to the α-position of furan, which is known to be highly reactive towards electrophiles. The pyridine ring protons would be expected to exchange under more forcing conditions or under metal catalysis. The chlorine substituent at the C2-position would likely have a minor directing effect on the furan ring's reactivity.
Advanced Functionalization and Derivatization Strategies for 2 Chlorofuro 2,3 B Pyridine
Installation of Diverse Chemical Handles (e.g., Triflate) for Subsequent Transformations
The introduction of highly reactive functional groups, or "chemical handles," onto the furo[2,3-b]pyridine (B1315467) core is a key strategy for enabling a wide range of subsequent cross-coupling reactions. The triflate group (OTf) is an excellent example, serving as a highly efficient leaving group in palladium-catalyzed reactions.
Research has detailed a robust, gram-scale synthesis that provides a furo[2,3-b]pyridine core equipped with handles at both the 3- and 5-positions. nih.gov The synthesis begins with 2,5-dichloronicotinic acid and proceeds through a tandem SNAr-cyclization reaction to form the furo[2,3-b]pyridine ring system. nih.gov This process ultimately yields 5-chlorofuro[2,3-b]pyridin-3-ol. nih.gov This hydroxyl group is then readily converted into a triflate. nih.gov
The conversion of the alcohol to the triflate is a critical step, transforming a poorly reactive hydroxyl group into a highly reactive triflate ester. This transformation proceeds smoothly and in high yield, creating a key intermediate primed for diverse functionalization. nih.gov The resulting product, 5-chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine, possesses two distinct reactive sites: the highly reactive triflate at the 3-position and the less reactive chloro group at the 5-position. nih.govbiorxiv.org
Table 1: Synthesis of 5-Chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine
| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2,5-Dichloronicotinic acid | i) tBuOH, H₂SO₄, MgSO₄, CH₂Cl₂ ii) tert-Butyl 2-hydroxyacetate, NaH, THF iii) TFA, CH₂Cl₂ | 5-Chlorofuro[2,3-b]pyridin-3-ol | 69% (over 3 steps) | nih.gov |
| 2 | 5-Chlorofuro[2,3-b]pyridin-3-ol | Triflic anhydride, Pyridine (B92270), CH₂Cl₂ | 5-Chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine | 71% | nih.gov |
Synthesis of Polyfunctionalized 2-Chlorofuro[2,3-b]pyridine Derivatives via Sequential Reactions
With two handles of differential reactivity installed, the furo[2,3-b]pyridine core is an ideal substrate for sequential functionalization, allowing for the controlled, stepwise introduction of different substituents. This is typically achieved through a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. biorxiv.orgmdpi.com
A common strategy begins with the di-substituted intermediate, such as 5-chlorofuro[2,3-b]pyridin-3-triflate. biorxiv.orgmdpi.com The first Suzuki-Miyaura reaction is performed under conditions that selectively target the more reactive triflate group at the 3-position. biorxiv.org Following the successful installation of the first substituent, a second, distinct aryl or alkyl group can be introduced at the 5-position by modifying the reaction conditions to activate the less reactive C-Cl bond. biorxiv.org This sequential approach provides precise control over the final structure of the polyfunctionalized product.
For instance, a cyclopentylbenzoic acid methyl ester can be installed at the 3-position, followed by the introduction of a different aryl boronic acid at the 5-position. biorxiv.org The final step often involves the hydrolysis of an ester to yield the desired carboxylic acid, a common feature in kinase inhibitors. biorxiv.orgmdpi.com
Table 2: Sequential Suzuki-Miyaura Coupling for Polyfunctionalization
| Sequence | Substrate | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Step 1 | 5-Chlorofuro[2,3-b]pyridin-3-triflate | Suzuki-Miyaura Coupling (at C-3) | Arylboronic acid ester, Pd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane/water, 120 °C (microwave) | 3-Aryl-5-chlorofuro[2,3-b]pyridine derivative | biorxiv.orgmdpi.com |
| Step 2 | 3-Aryl-5-chlorofuro[2,3-b]pyridine derivative | Suzuki-Miyaura Coupling (at C-5) | Second Arylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane/water, 120 °C (microwave) | 3,5-Diaryl-furo[2,3-b]pyridine derivative | biorxiv.orgmdpi.com |
| Step 3 | 3,5-Diaryl-furo[2,3-b]pyridine ester | Ester Hydrolysis | 1 N NaOH, MeOH, 75 °C | Final polyfunctionalized carboxylic acid | biorxiv.orgmdpi.com |
Chemoselective Functionalization at Different Positions of the Furo[2,3-b]pyridine Core
The success of the sequential derivatization described above hinges on the ability to achieve high chemoselectivity, reacting one functional group while leaving another intact. In the case of the 5-chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine intermediate, there is a significant difference in the reactivity of the C-3 triflate and the C-5 chloro groups. nih.gov
The triflate at the 3-position is substantially more reactive in palladium-catalyzed cross-coupling reactions than the chloro group at the 5-position. nih.gov The C-Cl bond on the pyridine ring is relatively inert, requiring more forcing conditions (e.g., higher temperatures) to undergo oxidative addition to the palladium catalyst. nih.gov This reactivity differential allows for the selective functionalization of the C-3 position under milder conditions, while the C-5 chloro group remains untouched. nih.govbiorxiv.org Research has shown that Suzuki-Miyaura coupling of the triflate can proceed efficiently at lower temperatures, whereas coupling of the chloride requires significantly harsher conditions. nih.gov
All attempts to reverse this chemoselectivity and couple the chloride before the triflate have proven futile, underscoring the intrinsic reactivity differences between the two positions. nih.gov This predictable selectivity is a cornerstone of the synthetic strategy for creating complex furo[2,3-b]pyridine derivatives. nih.govbiorxiv.org
Table 3: Chemoselectivity in Suzuki-Miyaura Coupling
| Reactive Position | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Yield (Example) | Reference |
|---|---|---|---|---|---|
| C-3 | Triflate (-OTf) | High | Pd(PPh₃)₄, 80-100 °C | 82% | nih.gov |
| C-5 | Chloro (-Cl) | Low | XPhos Pd G3, 150-170 °C | 36% | nih.gov |
Applications of 2 Chlorofuro 2,3 B Pyridine in Organic Synthesis Research
Role as a Key Building Block for Complex Heterocyclic Architectures
The furo[2,3-b]pyridine (B1315467) scaffold is of growing interest in medicinal chemistry, where it is often employed as a bioisosteric replacement for other hinge-binding fragments, such as the promiscuous azaindole scaffold in kinase inhibitors. nih.gov The synthesis of complex heterocyclic structures frequently relies on the strategic use of pre-functionalized cores like 2-Chlorofuro[2,3-b]pyridine. The chlorine atom at the 2-position of the furo[2,3-b]pyridine system is a key feature, acting as a versatile anchor point for palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.org This allows for the covalent linkage of various organic fragments, leading to the assembly of intricate molecular frameworks.
One synthetic approach involves the initial construction of a substituted furo[2,3-b]pyridine core, which can then be further elaborated. For instance, a concise, multi-gram scale synthesis has been developed starting from 2,5-dichloronicotinic acid. nih.gov This multi-step process yields a furo[2,3-b]pyridine core possessing functional handles at different positions, which are amenable to chemoselective modifications. nih.gov In such scaffolds, the chloro group's reactivity can be tuned relative to other functional groups like triflates, allowing for sequential and site-selective reactions to build molecular complexity. nih.gov The ability to functionalize the furo[2,3-b]pyridine core in a controlled manner is essential for creating complex molecules, including a new generation of protein kinase inhibitors. nih.gov
Table 1: Example Synthetic Route for a Functionalized Furo[2,3-b]pyridine Core nih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 2,5-Dichloronicotinic acid | SOCl₂, EtOH, reflux | Ethyl 2,5-dichloronicotinate | 92% |
| 2 | Ethyl 2,5-dichloronicotinate | tert-Butyl 2-hydroxyacetate, NaH, THF | tert-Butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate | 86% |
| 3 | tert-Butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate | Trifluoroacetic acid (TFA), CH₂Cl₂ | 5-Chlorofuro[2,3-b]pyridin-3-ol | 89% |
| 4 | 5-Chlorofuro[2,3-b]pyridin-3-ol | Tf₂O, Pyridine (B92270), CH₂Cl₂ | 5-Chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate | 95% |
Intermediate in the Rational Design and Synthesis of Advanced Chemical Probes
In the rational design of chemical probes for studying biological systems, this compound and its derivatives are valuable intermediates. nih.gov Chemical probes are essential tools for validating the function of biological targets, such as protein kinases, which are implicated in numerous diseases. nih.gov The furo[2,3-b]pyridine scaffold has been successfully used to develop highly selective kinase inhibitors by acting as a bioisostere for other, less selective heterocyclic cores. nih.gov
A notable example is the development of a selective chemical probe for Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). nih.gov Researchers hypothesized that replacing the common pyrrolo[2,3-b]pyridine hinge-binding scaffold with a furo[2,3-b]pyridine core could enhance selectivity, as the latter is less prevalent in known kinase inhibitors and forms one less hydrogen bond with the kinase hinge region. nih.gov The synthesis started with a di-substituted intermediate, 5-chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate, which allowed for sequential Suzuki-Miyaura reactions. nih.gov This modular approach enabled the rapid synthesis of analogues and led to the discovery of a potent and selective CAMKK2 probe. nih.gov
Similarly, in the quest for selective inhibitors of Activin receptor-like kinases (ALK), a bioisosteric replacement strategy proved effective. Although using the isomeric furo[3,2-b]pyridine (B1253681) scaffold, the principle remains the same. Replacing the pyrazolo[1,5-a]pyrimidine (B1248293) core of a known promiscuous inhibitor (LDN-193189) with the furo[3,2-b]pyridine scaffold resulted in a remarkable improvement in the kinome-wide selectivity profile for the target kinases ALK1 and ALK2. nih.gov
Table 2: Selectivity Improvement via Scaffold Hopping to a Furopyridine Core
| Compound | Original Scaffold | Target(s) | Key Finding | Reference |
| SGC-CAMKK2-1 | Pyrrolo[2,3-b]pyridine | CAMKK2 | Modification to a furo[2,3-b]pyridine core provided a significant boost in selectivity. | nih.gov |
| MU1700 | Pyrazolo[1,5-a]pyrimidine | ALK1/ALK2 | Bioisosteric replacement with a furo[3,2-b]pyridine scaffold led to a remarkably improved selectivity profile over a panel of 369 kinases. | nih.gov |
Precursor for the Creation of Diversely Substituted Furo[2,3-b]pyridine Libraries
The generation of chemical libraries containing a common core with diverse substituents is a cornerstone of modern medicinal chemistry for establishing structure-activity relationships (SAR). nih.gov The this compound scaffold is an excellent precursor for this purpose due to the reliable reactivity of the C2-chloro group in palladium-catalyzed cross-coupling reactions. researchgate.net
A variety of powerful C-C and C-N bond-forming reactions can be employed to "decorate" the furo[2,3-b]pyridine core. researchgate.net These include the Suzuki-Miyaura coupling with boronic acids to introduce aryl or alkyl groups, and the Buchwald-Hartwig amination to install a range of amines. researchgate.netorganic-chemistry.org This versatility allows for the systematic modification of the scaffold to probe interactions with biological targets. Research on the closely related furo[2,3-b]pyrazine system has demonstrated that 2-chloro intermediates are readily subjected to Suzuki or Buchwald-Hartwig couplings to generate libraries of diversely substituted compounds. researchgate.net
Furthermore, the chloro group can be transformed into other reactive functionalities to expand synthetic possibilities. For example, a 2-chlorofuro[2,3-b]pyrazine was converted to a 2-ethynylfuro[2,3-b]pyrazine via a Sonogashira cross-coupling reaction. researchgate.net This alkyne-containing intermediate was then used in a copper-catalyzed "click" reaction with sugar molecules to create a library of novel nucleoside analogues. researchgate.net The development of scalable synthetic routes to functionalized furopyridine cores is explicitly aimed at enabling easy access for SAR studies, highlighting the importance of intermediates like this compound in drug discovery programs. nih.gov
Table 3: Common Cross-Coupling Reactions for Library Synthesis from Chloro-Furopyridines
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Introduced Substituent | Reference(s) |
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(dppf)Cl₂, Cs₂CO₃ | C-C | Aryl, Heteroaryl, Alkyl | nih.govuwindsor.ca |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Phosphine (B1218219) Ligand, Base | C-N | Primary/Secondary Amines | researchgate.netorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | C-C | Alkynyl group | researchgate.net |
| Heck Reaction | Alkene | Pd Catalyst, Base | C-C | Alkenyl group | smolecule.com |
| Stille Reaction | Organotin Reagent (R-SnR'₃) | Pd Catalyst | C-C | Aryl, Alkenyl | smolecule.com |
Future Research Directions and Unexplored Avenues in 2 Chlorofuro 2,3 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes for the Core
The practical application of 2-Chlorofuro[2,3-b]pyridine and its derivatives heavily relies on the availability of efficient and scalable synthetic routes. Future research is focused on moving beyond traditional methods to more sustainable and innovative approaches.
Current synthetic strategies often involve multi-step processes, such as the tandem nucleophilic aromatic substitution (SNAr) and cyclization of substituted pyridines. nih.gov For instance, a common route starts with 2,5-dichloronicotinic acid, which is esterified and then reacted with a hydroxyacetate ester in the presence of a strong base like sodium hydride to form the furo[2,3-b]pyridine (B1315467) core. nih.gov While effective, these methods can require harsh conditions and chromatographic purification, limiting their sustainability.
Future research aims to address these limitations through several key areas:
Green Chemistry Approaches: There is a growing need to replace hazardous reagents and solvents with more environmentally benign alternatives. Research into using "green" solvents like ethyl acetate (B1210297) and developing processes that minimize chromatographic purification are crucial steps. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is also a key goal. nih.gov
Novel Catalytic Systems: Exploring new catalysts could lead to milder reaction conditions and improved efficiency. While palladium-catalyzed methods are common, research into heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or nanosized pore carbon balls, offers the advantage of easy recovery and recyclability. wiley.com Furthermore, metal-free syntheses, such as those starting from pyridine-N-oxides, represent a significant advance towards sustainable chemistry. nih.govnih.gov
Flow Chemistry: The adaptation of synthetic routes to continuous flow reactors is a promising avenue. Flow chemistry can offer superior control over reaction parameters like temperature and pressure, potentially leading to higher yields, shorter reaction times, and safer processes compared to traditional batch methods.
Scalability: A major focus is the development of synthetic routes that are amenable to large, multi-gram scale production without significant loss of yield or purity. nih.gov This is essential for supplying sufficient material for advanced biological screening and material science research.
| Synthetic Strategy | Key Features & Future Goals | Reference |
|---|---|---|
| Tandem SNAr-Cyclization | Established route; Future work focuses on improving conditions (e.g., base, solvent) and scalability. | nih.gov |
| Pyridine (B92270) N-oxide Heterocyclization | Metal-free conditions; Exploration of a broader substrate scope is a future direction. | nih.govnih.gov |
| Palladium-Catalyzed One-Pot Synthesis | Combines Sonogashira couplings with heteroannulations; Research into more efficient and recyclable heterogeneous catalysts is needed. | nih.govwiley.com |
| Brønsted Acid-Promoted Cyclization | A novel approach for creating the core from alkynylpyridin-2(1H)-ones; Further investigation into the mechanism and scope is warranted. | researchgate.net |
Exploration of New Reactivity Modes and Mechanistic Pathways
Understanding the chemical reactivity of the this compound framework is essential for its use as a building block. The chlorine atom at the 2-position, along with various C-H bonds on both the furan (B31954) and pyridine rings, provides multiple sites for functionalization.
Future investigations in this area will likely concentrate on:
C-H Bond Functionalization: Direct C-H activation and functionalization are powerful tools for modifying complex molecules without the need for pre-functionalized starting materials. Research has shown that the pyridine moiety of the furo[2,3-b]pyridine core can undergo C-H amination and borylation. nih.gov Future work should aim to expand the repertoire of C-H functionalization reactions, such as arylation and fluorination, and to improve the efficiency and selectivity of these processes. nih.govresearchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are vital for introducing new carbon-carbon and carbon-heteroatom bonds. evitachem.comresearchgate.net A significant challenge is achieving chemoselectivity when multiple reactive halides are present on the scaffold. nih.gov For example, in a molecule with both a chloro and a triflate group, the triflate is often more reactive. nih.gov Future research will focus on developing new catalyst systems and conditions that allow for selective reaction at specific positions, including the less reactive 2-chloro position.
Ring-Opening Reactions: The stability of the heterocyclic core is a key consideration. While the furopyridine core is stable under many basic conditions, it has been shown to undergo a ring-opening reaction of the furan moiety when treated with hydrazine (B178648), leading to a new dihydropyrazolone scaffold. nih.gov Exploring the scope and mechanism of such ring-opening and ring-transformation reactions could provide access to novel heterocyclic systems.
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing existing methods and designing new transformations. This includes both experimental studies (e.g., kinetic analysis, intermediate trapping) and computational investigations using methods like Density Functional Theory (DFT). evitachem.com Such studies can elucidate the roles of catalysts, reagents, and solvents, and predict the reactivity and selectivity of new reactions.
| Reaction Type | Description | Future Research Focus | Reference |
|---|---|---|---|
| C-H Amination/Borylation | Direct functionalization of the pyridine ring's C-H bonds. | Expanding to other C-H functionalizations (arylation, fluorination) and improving efficiency. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Substitution of the chlorine atom with various groups (aryl, alkyl, etc.). | Developing chemoselective methods for multifunctionalized scaffolds; activating the 2-chloro position. | nih.govevitachem.comnih.gov |
| Nucleophilic Substitution | Displacement of the chlorine atom by nucleophiles. | Investigating a wider range of nucleophiles and reaction conditions. | evitachem.comevitachem.com |
| Furan Ring Opening | Reaction with hydrazine leads to a pyridine-dihydropyrazolone scaffold. | Exploring the scope of this transformation with different reagents to access novel heterocycles. | nih.gov |
Integration of this compound into Advanced Catalyst Development and Material Science Research
The unique electronic properties of the furo[2,3-b]pyridine scaffold make it an attractive candidate for applications beyond medicinal chemistry. Future research is poised to explore its potential in the development of advanced catalysts and functional materials.
Catalyst Development: The furo[2,3-b]pyridine core can act as a ligand for metal catalysts. By modifying the scaffold, it may be possible to tune the electronic and steric properties of the resulting metal complex, influencing its catalytic activity and selectivity. The nitrogen atom of the pyridine ring and the oxygen of the furan ring, along with any introduced functional groups, can serve as coordination sites for metals. Future work could involve synthesizing libraries of furo[2,3-b]pyridine-based ligands and screening them for activity in various catalytic transformations.
Material Science: The photophysical and electronic properties of furo[2,3-b]pyridine derivatives suggest their potential use in organic electronics.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain derivatives make them candidates for use as emitters or host materials in OLEDs. smolecule.com Research will focus on designing molecules with high quantum yields, specific emission colors, and good thermal and chemical stability.
Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes these compounds interesting for use in solar cells. smolecule.com Future studies will aim to synthesize derivatives with broad absorption spectra and efficient charge separation and transport characteristics to improve the power conversion efficiency of OPV devices.
The integration of this compound into these advanced fields requires a multidisciplinary approach, combining sophisticated organic synthesis with detailed characterization of the material and catalytic properties. The development of structure-property relationships will be key to designing new molecules with tailored functionalities for specific applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Chlorofuro[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example:
- Cyclization : Reacting halogenated precursors (e.g., 3-chloropyridine derivatives) with furan-based intermediates under basic conditions (e.g., NaOH in dichloromethane) .
- SNAr (Nucleophilic Aromatic Substitution) : Introducing chlorine at the 2-position via displacement reactions using chlorinating agents (e.g., POCl₃) on hydroxyl- or amino-substituted furopyridines .
- Optimization : Adjust temperature (60–80°C), solvent polarity (DMF or THF), and catalyst (e.g., Pd for cross-coupling) to improve yields. Monitor progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine at C2, furan oxygen at C3).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₅ClNO).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adopt OSHA/NIOSH guidelines:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- Spill Management : Neutralize acidic/basic residues before disposal. Collect solid waste in sealed containers labeled "halogenated organics" .
- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for antidotes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for therapeutic applications?
- Methodological Answer :
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl or amino groups to modulate lipophilicity and target binding .
- Enzyme Inhibition Assays : Test derivatives against kinases (e.g., BTK, JAK) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values <100 nM indicate high potency .
- Case Study : In furopyridines, 2-Cl substitution enhances COX-2 selectivity by 12-fold compared to unsubstituted analogs .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanisms .
- Solubility Testing : Use DLS (Dynamic Light Scattering) to check compound aggregation, which may artifactually reduce activity .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation as a cause of variability .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to BTK (PDB: 6SX6). Focus on halogen bonding between Cl and Thr474 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- QSAR Models : Train Random Forest models on datasets (e.g., ChEMBL) to predict logP and pIC₅₀ values for new analogs .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. POCl₃) and use inline IR to monitor reaction progress .
- Purification : Replace column chromatography with recrystallization (ethanol/hexane) or continuous flow systems for >90% recovery .
- Thermal Hazards : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic peaks and design safe heating protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
